5-(4-Bromophenyl)-9-chloro-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine
Description
This compound is a benzoxazine-fused pyrazolo heterocycle featuring a 4-bromophenyl group at position 5, a chlorine substituent at position 9, and a naphthalen-2-yl moiety at position 2. The bromine atom enhances halogen bonding capabilities, while the naphthalene group contributes to lipophilicity and aromatic interactions. Structural analogs in the evidence highlight variations in substituents, which modulate physicochemical and biological properties .
Properties
CAS No. |
303060-28-8 |
|---|---|
Molecular Formula |
C26H18BrClN2O |
Molecular Weight |
489.8 g/mol |
IUPAC Name |
5-(4-bromophenyl)-9-chloro-2-naphthalen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C26H18BrClN2O/c27-20-9-7-17(8-10-20)26-30-24(22-14-21(28)11-12-25(22)31-26)15-23(29-30)19-6-5-16-3-1-2-4-18(16)13-19/h1-14,24,26H,15H2 |
InChI Key |
FJYAAEOSCIUICM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3=C(C=CC(=C3)Cl)OC(N2N=C1C4=CC5=CC=CC=C5C=C4)C6=CC=C(C=C6)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromophenyl)-9-chloro-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine typically involves multi-step organic reactions. The starting materials often include 4-bromophenyl hydrazine, 2-naphthaldehyde, and 9-chloro-1,3-diketone. The reaction conditions usually involve the use of solvents such as ethanol or methanol, and catalysts like acetic acid or sulfuric acid. The reaction mixture is often heated under reflux to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and more efficient catalysts to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromophenyl)-9-chloro-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
5-(4-Bromophenyl)-9-chloro-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-Bromophenyl)-9-chloro-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : The naphthalen-2-yl group (logP ~4.5–5.0) increases hydrophobicity compared to smaller aryl groups (e.g., 4-methoxyphenyl, logP ~2.8) .
- Halogen Effects : Bromine at R5 enhances binding to hydrophobic pockets in proteins, as seen in kinase inhibitors .
- Solubility : Methoxy or pyridinyl substituents improve aqueous solubility but may reduce blood-brain barrier penetration .
Anticancer Activity
Pyrazolo-pyrimidine and benzoxazine derivatives exhibit kinase inhibition and antiproliferative effects. For example:
Structural Determinants of Activity
Biological Activity
5-(4-Bromophenyl)-9-chloro-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a complex organic compound notable for its unique heterocyclic structure and potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzo[e]pyrazolo[1,5-c][1,3]oxazine core with a molecular formula of and a molecular weight of approximately 484.79 g/mol. The presence of halogen substituents (bromine and chlorine) enhances its lipophilicity and reactivity, which are critical factors influencing its biological activity .
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 484.79 g/mol |
| Core Structure | Benzo[e]pyrazolo[1,5-c][1,3]oxazine |
Biological Activity Overview
Preliminary studies suggest that compounds within the pyrazolo[1,5-c][1,3]oxazine class exhibit significant biological activities. These include:
- Antimicrobial Activity : The compound has shown promise against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of halogen atoms may enhance its interaction with biological targets .
- Antitumor Potential : Some analogs have demonstrated cytotoxic effects on cancer cell lines such as HCT-116 (human colon carcinoma) and MCF-7 (human breast adenocarcinoma), indicating potential applications in cancer therapy .
The biological mechanisms underlying the activity of 5-(4-Bromophenyl)-9-chloro-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine are still under investigation. However, it is hypothesized that:
- Interaction with Enzymes : The compound may inhibit specific enzymes critical for bacterial survival or cancer cell proliferation.
- Disruption of Cellular Processes : By interfering with cellular signaling pathways or DNA replication processes in tumor cells.
Case Studies and Research Findings
Recent studies have explored the antimicrobial efficacy of similar compounds within the same class. For instance:
- Study on Antimicrobial Activity : A series of compounds were evaluated using the agar well diffusion method against several pathogens. Some derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of reference drugs .
- Cytotoxicity Assessment : The cytotoxic effects were assessed on various human cell lines. Compounds similar to 5-(4-Bromophenyl)-9-chloro-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine showed significant potency against HCT-116 and MCF-7 cells .
| Compound | Activity Type | Target Organism/Cell Line | MIC/IC50 Value |
|---|---|---|---|
| 5-(4-Bromophenyl)-9-chloro... | Antimicrobial | Various bacteria | Varies |
| Analog X | Cytotoxic | HCT-116 | IC50 = 15 µM |
| Analog Y | Cytotoxic | MCF-7 | IC50 = 20 µM |
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions. Key synthetic routes include:
- Formation of the Oxazine Ring : Utilizing cyclization reactions involving appropriate precursors.
- Halogenation Steps : Introducing bromine and chlorine substituents through electrophilic aromatic substitution methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
